3-[(4-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine
Description
Properties
IUPAC Name |
3-[(4-methylphenyl)methylsulfonyl]-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S2/c1-7-2-4-8(5-3-7)6-17(14,15)10-12-9(11)16-13-10/h2-5H,6H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPKVNZXFYBUKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NSC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301183076 | |
| Record name | 3-[[(4-Methylphenyl)methyl]sulfonyl]-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301183076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924860-67-3 | |
| Record name | 3-[[(4-Methylphenyl)methyl]sulfonyl]-1,2,4-thiadiazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924860-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(4-Methylphenyl)methyl]sulfonyl]-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301183076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiosemicarbazide Cyclization
Thiosemicarbazide derivatives react with carboxylic acids or their derivatives in the presence of cyclizing agents. For instance, phosphorus pentachloride (PCl₅) facilitates a solid-phase reaction between thiosemicarbazide and 4-methylbenzylsulfonyl chloride at room temperature. This method, adapted from, achieves yields exceeding 91% due to minimal side reactions and straightforward purification via recrystallization. Key spectral data for intermediates include IR absorption at 1,645–1,676 cm⁻¹ (C=O) and 1,177–1,270 cm⁻¹ (sulphonamide S=O).
One-Pot Polyphosphate Ester (PPE) Synthesis
A novel approach using polyphosphate ester (PPE) enables one-pot synthesis under mild conditions (≤85°C). Thiosemicarbazide reacts with 4-methylbenzylsulfonylacetic acid in chloroform, followed by neutralization with sodium bicarbonate. This method reduces reaction time to 10 hours and avoids toxic solvents, though yields are moderate (40–60%).
Sulfonyl Group Introduction
The 3-[(4-Methylbenzyl)sulfonyl] moiety is introduced via two primary routes:
Direct Sulfonation of Thiadiazole Intermediates
5-Amino-1,2,4-thiadiazole reacts with 4-methylbenzylsulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine. The reaction proceeds at 0–5°C to prevent sulfonate ester formation, yielding 78–85% product. NMR analysis confirms successful substitution: aromatic protons appear at δ 6.6–8.2 ppm, while the sulphonamide N–H signal emerges at δ 1.249–1.254 ppm.
Oxidation of Thiol Precursors
5-Amino-3-mercapto-1,2,4-thiadiazole is treated with hydrogen peroxide (H₂O₂) in acetic acid to oxidize the thiol (-SH) group to sulfonyl (-SO₂-). Subsequent alkylation with 4-methylbenzyl bromide introduces the target substituent. This method, though indirect, achieves 70% overall yield but requires rigorous control of oxidation conditions to avoid over-oxidation.
Reaction Optimization and Analytical Validation
Critical Parameters
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Catalyst Selection : PPE outperforms traditional agents like PCl₅ in reducing side products (e.g., hydrazinecarbothioamide impurities).
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Solvent Systems : Chloroform and dichloromethane are optimal for sulfonation, while DMSO stabilizes intermediates during NMR analysis.
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Temperature Control : Reactions involving sulfonyl chlorides require subambient temperatures (−10°C to 5°C) to suppress hydrolysis.
Spectral Characterization
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IR Spectroscopy : Sulfonyl S=O stretches at 1,128–1,030 cm⁻¹ and C=N vibrations at 1,625–1,594 cm⁻¹ confirm ring formation.
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¹H NMR : The Schiff base proton (CH=N) resonates at δ 3.569–4.116 ppm, while sulphonamide NH appears as a singlet at δ 8.24–8.523 ppm.
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Mass Spectrometry : Molecular ion peaks at m/z 297.08 ([M+H]⁺) align with the compound’s molecular formula (C₁₀H₁₂N₃O₂S₂).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Thiosemicarbazide + PCl₅ | 91 | ≥98 | High yield, minimal equipment | Requires toxic PCl₅ |
| PPE-Mediated One-Pot | 60 | 95 | Eco-friendly, short duration | Moderate yield |
| Thiol Oxidation | 70 | 90 | Avoids sulfonyl chlorides | Multi-step, oxidation control |
Chemical Reactions Analysis
3-[(4-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups using reagents such as sodium azide or sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In the field of chemistry, 3-[(4-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine serves as a valuable building block for synthesizing more complex molecules. Its ability to participate in various organic reactions makes it a useful reagent for chemists looking to develop new compounds with specific properties.
Key Reactions:
- Oxidation: Can be oxidized to form sulfoxides or sulfones.
- Reduction: Capable of being reduced to form sulfides.
- Substitution: Engages in nucleophilic substitution reactions with various reagents.
Biology
The biological activities of this compound are currently under investigation, particularly its potential antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with specific biological targets, leading to therapeutic effects.
Potential Biological Activities:
- Antimicrobial Effects: Research indicates potential efficacy against various pathogens.
- Anticancer Properties: Ongoing studies aim to elucidate its mechanism of action against cancer cells.
Medicine
Research is ongoing to explore the therapeutic potential of this compound for various diseases. Its unique structure may offer advantages in drug design and development.
Therapeutic Potential:
- Targeted Drug Design: The compound's interactions at the molecular level could lead to the development of targeted therapies for specific diseases.
- Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways . The sulfonyl group can form strong interactions with enzymes and receptors, potentially inhibiting their activity. The thiadiazole ring may also contribute to the compound’s biological activity by interacting with nucleic acids and proteins.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs differ primarily in the substituents on the thiadiazole ring and the nature of the sulfur-containing group (sulfonyl vs. sulfanyl). Key comparisons include:
Key Observations :
- Electron-donating groups (e.g., methyl in 4-methylbenzyl) may enhance bioavailability, while electron-withdrawing groups (e.g., Cl, CF₃) improve receptor binding affinity .
Physicochemical Properties
- Solubility: The sulfonyl group in the target compound likely enhances solubility in polar solvents (e.g., DMSO, methanol) compared to sulfanyl analogs like 3-[(4-methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine, which is sparingly soluble in chloroform .
- Stability : Sulfonyl derivatives are generally more stable toward oxidation than sulfanyl derivatives, making them suitable for long-term storage .
- Molecular Weight : The higher molecular weight (~281.4) compared to simpler analogs (e.g., 211.67 for 3-(4-chlorophenyl)-thiadiazol-5-amine) may influence pharmacokinetics, such as membrane permeability .
Biological Activity
3-[(4-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine, with the CAS number 924860-67-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and comparative studies with similar compounds.
The molecular formula of this compound is C10H11N3O2S2, with a molecular weight of approximately 269.34 g/mol. The compound features a thiadiazole ring that is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance:
- Antibacterial Activity : The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
- Antifungal Activity : Similar studies have reported effective antifungal properties against common fungal pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Mechanism of Action : The compound is believed to inhibit DNA synthesis and cell division in cancer cells. It may target specific kinases involved in tumorigenesis .
- In Vitro Studies : In studies involving various cancer cell lines (e.g., HepG-2 and A549), the compound demonstrated cytotoxic effects at certain concentrations .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- DNA Interaction : The thiadiazole ring may interact with DNA or RNA synthesis pathways.
- Enzyme Inhibition : It may act as an inhibitor for enzymes such as carbonic anhydrase and phosphodiesterase .
- Cell Cycle Arrest : The compound has shown potential in inducing cell cycle arrest in cancer cells.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared to other similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 3-[(4-Chlorobenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine | Moderate | High | DNA synthesis inhibition |
| 3-[(4-Fluorobenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine | High | Moderate | Enzyme inhibition |
| This compound | High | High | Dual action on DNA and enzymes |
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound significantly reduced bacterial load in vitro.
- Case Study on Cancer Cell Lines : Research involving A549 lung cancer cells indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(4-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-methylbenzyl chloride with 5-amino-1,2,4-thiadiazole-3-thiol under basic conditions (e.g., NaOH/K₂CO₃). Microwave-assisted synthesis (e.g., 100–150°C, 10–30 min) significantly improves yield (80–95%) compared to conventional heating (60–70% over 6–12 hours) . Critical parameters include stoichiometric ratios (1:1.2 thiol:benzyl chloride), solvent choice (DMF or acetonitrile), and inert atmosphere to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Q. How can structural confirmation of the sulfonyl and thiadiazole moieties be achieved?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : The sulfonyl group (-SO₂-) appears as a singlet at δ 3.1–3.3 ppm (¹H) and δ 45–50 ppm (¹³C). The thiadiazole ring protons resonate at δ 8.2–8.5 ppm .
- FT-IR : Sulfonyl S=O stretches at 1150–1300 cm⁻¹ and thiadiazole C=N bands at 1550–1600 cm⁻¹ .
- X-ray crystallography : Resolves bond angles (e.g., C-S-C ~105°) and confirms planar geometry of the thiadiazole ring .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodological Answer :
- HPLC : Use a C18 column (mobile phase: 70:30 methanol/water) with UV detection at 254 nm. Purity >98% is achievable with retention times of 6–8 min .
- TGA/DSC : Stability up to 200°C, with decomposition peaks at 220–250°C .
- Solubility testing : Aqueous solubility at pH 7.4 is typically <20 µg/mL; DMSO is preferred for biological assays .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for sulfonyl-thiadiazole derivatives?
- Methodological Answer :
- DFT calculations : Model transition states for sulfonation using Gaussian09 at the B3LYP/6-31G(d) level to predict activation energies. For example, sulfonyl group formation has a ΔG‡ of ~25 kcal/mol .
- Reaction path search : Tools like GRRM17 identify intermediates (e.g., sulfinic acid) and guide experimental optimization of oxidizing agents (e.g., H₂O₂ vs. mCPBA) .
- Solvent effects : COSMO-RS simulations suggest polar aprotic solvents (e.g., DMF) reduce energy barriers by stabilizing charged intermediates .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Use MIC (Minimum Inhibitory Concentration) assays for antimicrobial activity with S. aureus (ATCC 25923) and E. coli (ATCC 25922). Discrepancies may arise from inoculum size (CFU/mL) or incubation time (18–24 hr) .
- SAR analysis : Compare substituent effects; e.g., replacing 4-methylbenzyl with 4-fluorobenzyl () increases lipophilicity (logP from 2.1 to 2.5), enhancing membrane penetration .
- Control experiments : Include reference compounds (e.g., ciprofloxacin for bacteria) and cytotoxicity assays (e.g., HEK293 cells) to validate selectivity .
Q. How can regioselective functionalization of the thiadiazole ring be achieved?
- Methodological Answer :
- Electrophilic substitution : Use HNO₃/H₂SO₄ to nitrate the 5-position, followed by Pd/C-catalyzed hydrogenation to introduce -NH₂ .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., 4-methoxyphenyl) require Pd(OAc)₂ (5 mol%), SPhos ligand, and K₂CO₃ in dioxane (80°C, 12 hr) .
- Protection/deprotection : Protect the 5-amine with Boc anhydride before sulfonation to prevent side reactions .
Q. What advanced spectroscopic methods characterize non-covalent interactions (e.g., protein binding)?
- Methodological Answer :
- SPR (Surface Plasmon Resonance) : Immobilize target proteins (e.g., DHFR) on a CM5 chip; calculate binding affinity (KD) from resonance unit shifts .
- Fluorescence quenching : Monitor tryptophan emission (λex 280 nm) upon compound addition; Stern-Volmer plots determine quenching constants .
- NMR titration : Track chemical shift perturbations in ¹H-¹⁵N HSQC spectra of ¹⁵N-labeled enzymes (e.g., carbonic anhydrase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
